molecular formula C10H15N5O2 B2720312 8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 923183-57-7

8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2720312
CAS No.: 923183-57-7
M. Wt: 237.263
InChI Key: BINDIBYCBUOEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a heterocyclic compound that belongs to the purine family. This compound is characterized by its bicyclic structure, which consists of a pyrimidine ring fused to an imidazole ring. It is known for its diverse applications in medicinal chemistry, particularly as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve heating the reactants in a mixture of diphenyl oxide and biphenyl at temperatures around 250°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. Additionally, the use of catalysts and optimized solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purines, which can have significant biological activity and are often used in drug development.

Scientific Research Applications

8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with various molecular targets. In medicinal applications, it often acts as an inhibitor of specific enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate and used as a mild stimulant.

Uniqueness

8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theophylline, this compound has a dimethylamino group at the 8-position and an ethyl group at the 7-position, which can influence its binding affinity and selectivity for various biological targets.

Properties

IUPAC Name

8-(dimethylamino)-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-5-15-6-7(11-9(15)13(2)3)14(4)10(17)12-8(6)16/h5H2,1-4H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINDIBYCBUOEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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